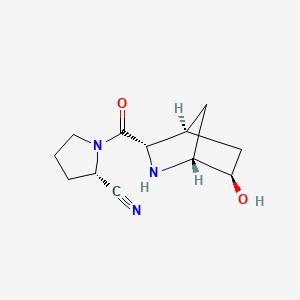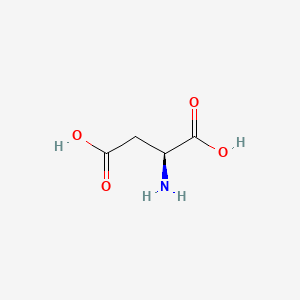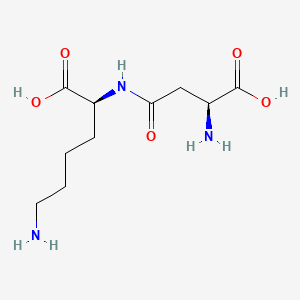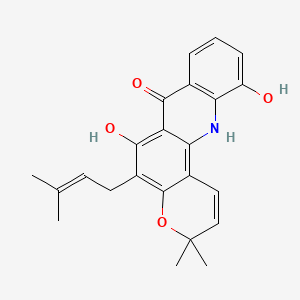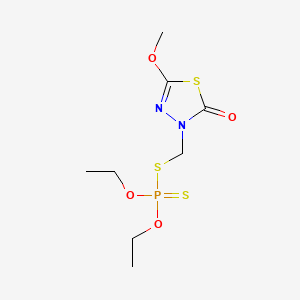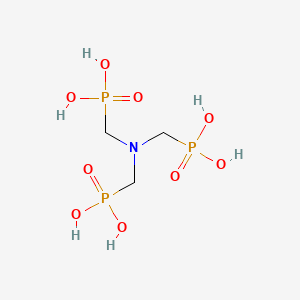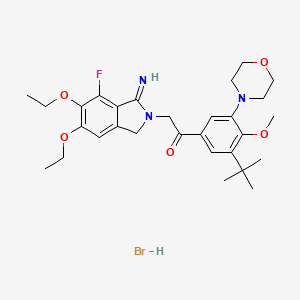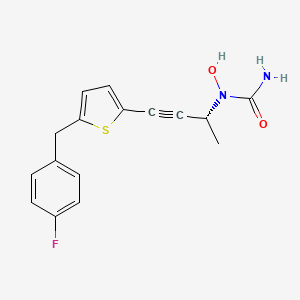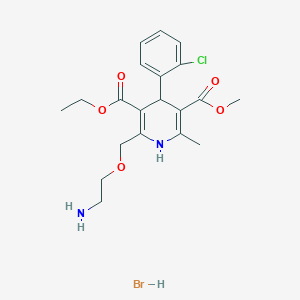
Amlodipine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amlodipine hydrobromide is a salt of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.
Applications De Recherche Scientifique
1. Endothelial Cell Dysfunction Treatment
Amlodipine has been found to restore endothelial dysfunction induced by irreversibly glycated low-density lipoproteins, an in vitro model mimicking the diabetic condition. This effect is achieved through its anti-oxidant and anti-inflammatory mechanisms, reducing oxidative and inflammatory stress in human endothelial cells (Toma et al., 2011).
2. Metabolism in Human Liver Microsomes
Amlodipine is metabolized primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative, a process mediated by CYP3A4/5 in human liver microsomes. This study provides insight into the metabolic pathways and enzymes involved in amlodipine metabolism (Zhu et al., 2014).
3. Neuropharmacological Properties
Amlodipine's neuropharmacological properties, such as its potential to protect against cerebral hypoperfusion, microinfarcts, and excitotoxic cell death, have been explored. However, a study found no measurable benefit in cognitive functioning in cocaine-dependent individuals (Turner et al., 2009).
4. Therapeutic Combination with Renin-Angiotensin System Blockers
While amlodipine is effective as a single antihypertensive agent, its efficacy increases when used in combination with other medications, such as renin-angiotensin system blockers. However, it is unlikely to replace hydrochlorothiazide in such combinations (Tejada et al., 2007).
5. Neuroprotective Effects in Parkinson’s Disease
Amlodipine shows potential as a neuroprotective agent in 6-OHDA lesioned rat models of Parkinson's Disease, alleviating neurodegeneration and restoring dopamine levels (Antony, 2014).
6. Antioxidant Effect in Hypertension Treatment
In stroke-prone spontaneously hypertensive rats, amlodipine demonstrated antioxidative effects in the brain, reducing oxidative stress and sympathetic nerve activity, which are beneficial in treating hypertension (Hirooka et al., 2006).
Propriétés
Numéro CAS |
246852-09-5 |
|---|---|
Nom du produit |
Amlodipine hydrobromide |
Formule moléculaire |
C20H26BrClN2O5 |
Poids moléculaire |
489.8 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H |
Clé InChI |
RVCDRXDQZIUQJA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amlodipine hydrobromide, Amlodipine HBr |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



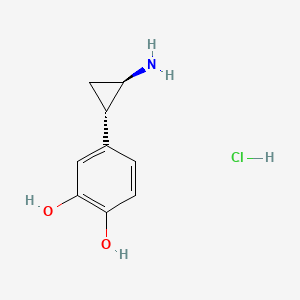
![6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one](/img/structure/B1665288.png)
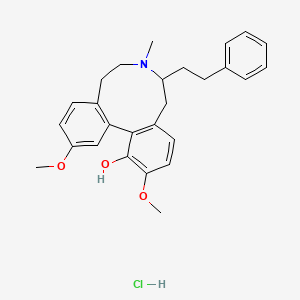
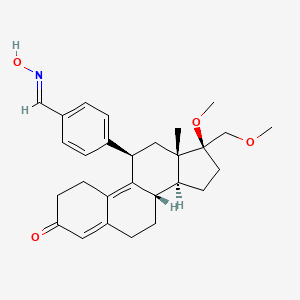
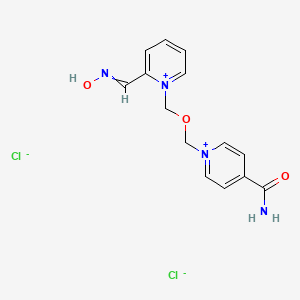
![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
